molecular formula C14H16N2O4S3 B2914325 N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 942007-25-2

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2914325
CAS No.: 942007-25-2
M. Wt: 372.47
InChI Key: QXSPPRFIJZRSJK-UHFFFAOYSA-N
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Description

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a complex organic compound that features a thiophene ring, a tetrahydroquinoline moiety, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with quinoline precursors, followed by sulfonylation and methanesulfonamide formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles are also being explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted methanesulfonamides. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl and methanesulfonamide groups are key to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and quinoline derivatives, such as:

  • N-(thiophen-2-yl)nicotinamide
  • N-(5-methyl-2-thiophenyl)sulfonylacetamide
  • 2,3,4-trisubstituted thiophenes

Uniqueness

N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S3/c1-22(17,18)15-12-6-7-13-11(10-12)4-2-8-16(13)23(19,20)14-5-3-9-21-14/h3,5-7,9-10,15H,2,4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSPPRFIJZRSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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